3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone

Overview

Description

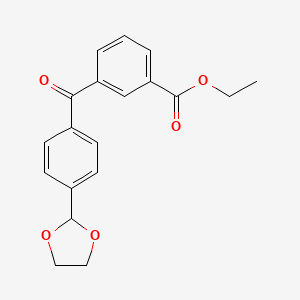

3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone is a chemical compound with the molecular formula C19H18O5 . It is also known by other names such as 3-carboethoxy-4"- (1,3-dioxolan-2-yl)benzophenone; CTK5G4303; DTXSID30645105; ZINC43212628; AKOS016022158; ethyl 3- [4- (1,3-dioxolan-2-yl)benzoyl]benzoate .

Molecular Structure Analysis

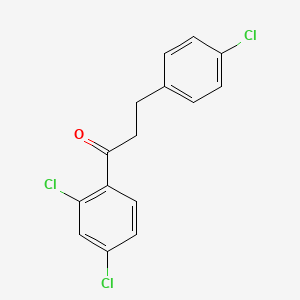

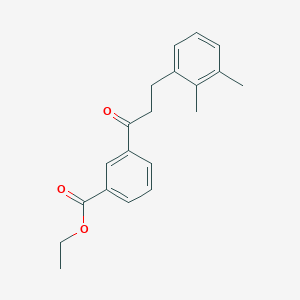

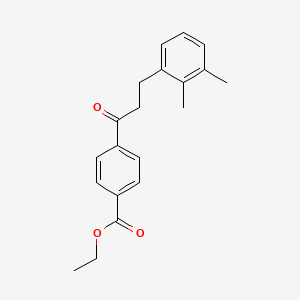

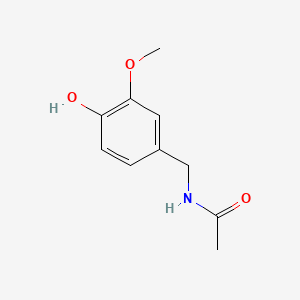

The molecular structure of this compound consists of a benzophenone core with a carboethoxy group and a 1,3-dioxolan-2-yl group attached to it . The molecular weight is 326.34 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.34 and an exact mass of 326.115 . It has a PSA of 61.8 and an XLogP3 of 2.9 .Scientific Research Applications

Photodynamic Therapy (PDT) Sensitizer

Photodynamic therapy is a non-invasive treatment for cancer and other diseases. In PDT, a photosensitizer (like our compound) is activated by light of a specific wavelength, leading to the production of reactive oxygen species. These species damage targeted cells, making PDT an effective approach for localized tumor treatment. Researchers have explored the use of 3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone as a potential photosensitizer due to its absorption properties in the visible light range .

Organic Light-Emitting Diodes (OLEDs)

OLEDs are widely used in displays, lighting, and electronic devices. Our compound can serve as a building block for OLED materials. Its conjugated structure allows efficient electron transport and luminescence. Researchers investigate its incorporation into OLED devices to enhance performance and achieve better color purity .

Antibacterial Agent

The benzophenone moiety in 3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone has shown antibacterial activity. Scientists explore its potential as an antimicrobial agent, especially against drug-resistant bacteria. Understanding its mechanism of action and optimizing its structure could lead to novel antibiotics .

UV Absorber in Sunscreens

Benzophenone derivatives are commonly used as UV absorbers in sunscreens. Our compound’s absorption properties in the UV-B and UV-A regions make it a candidate for protecting skin from harmful UV radiation. Researchers evaluate its efficacy and safety for inclusion in sunscreen formulations .

Polymerization Initiator

3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone can act as a photoinitiator in polymerization processes. When exposed to UV light, it generates radicals that initiate polymerization reactions. This property finds applications in coatings, adhesives, and dental materials .

Fluorescent Probe for Bioimaging

Fluorescent probes are essential tools for visualizing biological processes. Our compound’s fluorescence properties make it suitable for bioimaging applications. Researchers explore its use in tracking cellular processes, studying protein localization, and detecting specific molecules within living cells .

Safety and Hazards

Mechanism of Action

Action Environment:

Environmental factors (e.g., pH, temperature, presence of other molecules) can influence the compound’s stability and efficacy. For instance, exposure to light or reactive chemicals may degrade it.

For reference, you can find more information about 3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone on Ambeed’s website .

properties

IUPAC Name |

ethyl 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-2-22-18(21)16-5-3-4-15(12-16)17(20)13-6-8-14(9-7-13)19-23-10-11-24-19/h3-9,12,19H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPFTYBOOMJNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645105 | |

| Record name | Ethyl 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone | |

CAS RN |

898759-98-3 | |

| Record name | Ethyl 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine](/img/structure/B3023846.png)